StemRegenin 1 (SR1) is a synthetic, purine-derived small molecule that acts as a potent and selective antagonist of the aryl hydrocarbon receptor (AhR) [, ]. AhR is a ligand-activated transcription factor that mediates various biological responses, including the xenobiotic metabolism and the regulation of immune and stem cell functions [].
SR1 is widely employed in scientific research to investigate the role of AhR in diverse cellular processes, particularly in stem cell biology and hematopoiesis [, , ]. It has been shown to promote the expansion and maintenance of various stem cell populations, including hematopoietic stem cells (HSCs) [, , , , ], mesenchymal stem cells (MSCs) [], and induced pluripotent stem cells (iPSCs) [].
StemRegenin 1 is a small molecule compound that serves as a potent antagonist of the aryl hydrocarbon receptor. It is primarily recognized for its ability to enhance the ex vivo expansion of hematopoietic stem cells, particularly those expressing CD34. This compound has garnered attention in regenerative medicine and hematology due to its significant effects on stem cell proliferation and differentiation.
StemRegenin 1 was first identified in a study aimed at promoting the expansion of human hematopoietic stem cells. The compound was synthesized as a purine derivative and has been extensively studied for its role in modulating stem cell behavior and enhancing cell viability under various conditions .
StemRegenin 1 is classified as an aryl hydrocarbon receptor antagonist. Its mechanism of action involves inhibiting the signaling pathways associated with this receptor, which plays a critical role in cellular responses to environmental toxins and regulates various biological processes, including stem cell maintenance and differentiation .
The synthesis of StemRegenin 1 involves several chemical reactions that yield the final purine derivative. While specific synthetic routes are proprietary, general methods include:
The compound has demonstrated solubility in dimethyl sulfoxide, with concentrations exceeding 10 mM being achievable under optimal conditions. This solubility is crucial for its application in various in vitro assays .
The molecular structure of StemRegenin 1 features a purine-like scaffold, which is essential for its interaction with the aryl hydrocarbon receptor. The specific configuration allows it to effectively inhibit the receptor's activity.
StemRegenin 1 primarily acts through competitive inhibition of the aryl hydrocarbon receptor. This inhibition leads to alterations in downstream signaling pathways associated with cell proliferation and differentiation.
In laboratory settings, StemRegenin 1 has been shown to reduce the expression of cytochrome P450 enzymes, which are involved in drug metabolism and oxidative stress responses. This effect is particularly beneficial in protecting hematopoietic stem cells from oxidative damage during culture conditions .
The mechanism by which StemRegenin 1 exerts its effects involves:
Studies have demonstrated that treatment with StemRegenin 1 can lead to a fifty-fold increase in CD34+ hematopoietic stem cells and significantly enhance the engraftment potential in immunodeficient mouse models .
Relevant analyses indicate that StemRegenin 1 maintains its efficacy across various experimental conditions, making it a versatile tool for research applications .
StemRegenin 1 has several scientific uses, particularly in:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3